N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C17H13Cl2FN2O3S3 and its molecular weight is 479.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides: Broad Therapeutic Potential
Sulfonamides, characterized by the primary sulfonamide moiety, are key components in a variety of clinically used drugs including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have focused on sulfonamide CAIs for antiglaucoma applications and sulfonamides targeting tumor-associated carbonic anhydrase isoforms IX/XII for antitumor activity. The versatility of sulfonamides in drug design highlights their potential for developing selective drugs for glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).
Diuretics with Carbonic Anhydrase Inhibitory Action
Sulfonamide diuretics, such as benzothiadiazines and high ceiling diuretics, have shown efficacy beyond fluid elimination. Their inhibition of carbonic anhydrase isoforms has implications for treating obesity, cancer, epilepsy, and hypertension. The polypharmacological effects of these diuretics suggest that sulfonamide compounds could be repositioned for broader therapeutic applications, emphasizing the importance of understanding their mechanisms of action (Carta & Supuran, 2013).
Antiglaucoma Carbonic Anhydrase Inhibitors
The treatment of glaucoma has benefited from sulfonamide-based CAIs, which reduce intraocular pressure by inhibiting bicarbonate formation. Recent patents in this area have introduced novel sulfonamide CAIs, including those with nitric oxide-donating moieties, highlighting ongoing innovation in sulfonamide chemistry for ocular health (Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamide Inhibitors: Diverse Therapeutic Applications
Sulfonamide compounds have been explored for their antiviral, anticancer, and Alzheimer’s disease-modifying properties. Their role as HIV protease inhibitors, anticancer agents, and in treating other conditions underscores the chemical group's adaptability and the potential for designing multifaceted therapeutic agents (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKWSENZRQYNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.